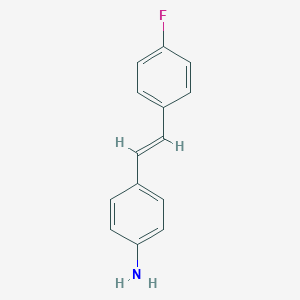
4'-Fluoro-4-aminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Fluoro-4-aminostilbene (FAS) is a fluorescent molecule that has gained significant attention in the scientific community due to its unique properties. It is a derivative of stilbene, which is a hydrocarbon compound that contains a double bond between carbon atoms in a central benzene ring. FAS is synthesized using various methods, including the Suzuki coupling reaction and the Stille coupling reaction. FAS has been used in scientific research for its ability to label proteins and nucleic acids, as well as its potential use in imaging and diagnosis.
Wirkmechanismus
4'-Fluoro-4-aminostilbene works by binding to specific molecules, such as proteins and nucleic acids, through the formation of covalent bonds. The fluorescent properties of 4'-Fluoro-4-aminostilbene allow for visualization of these molecules, making it a useful tool in scientific research.
Biochemical and Physiological Effects:
4'-Fluoro-4-aminostilbene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a safe tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4'-Fluoro-4-aminostilbene in lab experiments is its fluorescent properties, which allow for visualization of molecules of interest. Additionally, 4'-Fluoro-4-aminostilbene is non-toxic to cells at low concentrations, making it a safe tool for scientific research. One limitation of using 4'-Fluoro-4-aminostilbene is its potential to bind to non-specific molecules, which can lead to false results.
Zukünftige Richtungen
There are several potential future directions for research involving 4'-Fluoro-4-aminostilbene. One area of interest is the development of new methods for synthesizing 4'-Fluoro-4-aminostilbene, which could lead to more efficient and cost-effective production. Another area of interest is the development of new applications for 4'-Fluoro-4-aminostilbene in imaging and diagnosis, such as its use in cancer detection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4'-Fluoro-4-aminostilbene.
Synthesemethoden
4'-Fluoro-4-aminostilbene can be synthesized using a variety of methods, including the Suzuki coupling reaction and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organostannane in the presence of a palladium catalyst. Both methods result in the formation of 4'-Fluoro-4-aminostilbene, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4'-Fluoro-4-aminostilbene has been used in scientific research for its ability to label proteins and nucleic acids. It has been used to label DNA and RNA in order to study their structure and function. 4'-Fluoro-4-aminostilbene has also been used to label proteins in order to study their localization and interactions with other molecules. In addition, 4'-Fluoro-4-aminostilbene has potential use in imaging and diagnosis due to its fluorescent properties.
Eigenschaften
CAS-Nummer |
10010-36-3 |
|---|---|
Produktname |
4'-Fluoro-4-aminostilbene |
Molekularformel |
C12H20O6S3 |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12FN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |
InChI-Schlüssel |
AAVIHGPUAGOTOM-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |
Synonyme |
4-[2-(4-Fluorophenyl)ethenyl]aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)




![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
